3-Iodopindolol

Description

Propriétés

Numéro CAS |

76875-01-9 |

|---|---|

Formule moléculaire |

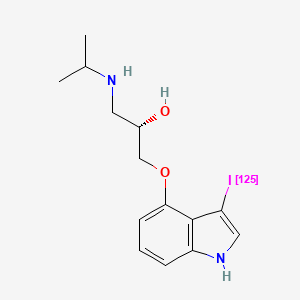

C14H19IN2O2 |

Poids moléculaire |

372.22 g/mol |

Nom IUPAC |

(2S)-1-[(3-(125I)iodanyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C14H19IN2O2/c1-9(2)16-6-10(18)8-19-13-5-3-4-12-14(13)11(15)7-17-12/h3-5,7,9-10,16-18H,6,8H2,1-2H3/t10-/m0/s1/i15-2 |

Clé InChI |

LOMQONAZKMLAOB-BDIJBZSESA-N |

SMILES |

CC(C)NCC(COC1=CC=CC2=C1C(=CN2)I)O |

SMILES isomérique |

CC(C)NC[C@@H](COC1=CC=CC2=C1C(=CN2)[125I])O |

SMILES canonique |

CC(C)NCC(COC1=CC=CC2=C1C(=CN2)I)O |

Synonymes |

3-iodopindolol 3-iodopindolol, (-)-isome |

Origine du produit |

United States |

Applications De Recherche Scientifique

Pharmacological Research

Beta-Adrenergic Receptor Studies

3-Iodopindolol is primarily utilized in studies involving beta-adrenergic receptors. It serves as a radiolabeled ligand for binding assays, allowing researchers to investigate receptor density and affinity in various tissues. For instance, studies have demonstrated that this compound binds with high affinity to beta-adrenergic receptors, making it a valuable tool for assessing receptor occupancy and distribution in vivo .

Case Study: Binding Affinity

A study utilizing C6 rat astrocytoma cells showed that this compound exhibited a dissociation constant (Kd) of approximately 30 pM, indicating its high specificity for beta-adrenergic receptors. This characteristic makes it particularly useful for elucidating receptor interactions and pharmacological responses in different experimental setups .

Nuclear Medicine

Imaging and Diagnostics

The compound is also employed in nuclear medicine for imaging beta-adrenergic receptors in vivo. Using iodine-131-labeled this compound allows for non-invasive imaging techniques such as gamma scintigraphy. This application is crucial for delineating myocardial beta-adrenoreceptors, aiding in the diagnosis of cardiovascular diseases .

Data Table: Biodistribution Studies

The following table summarizes biodistribution findings from studies involving iodine-131-labeled this compound:

| Organ | Maximum Binding (% of Total) | Time Post-Injection (min) |

|---|---|---|

| Lung | 50% | 5 |

| Heart | 30% | 5 |

| Liver | 15% | 60 |

| Kidney | 10% | 120 |

These results indicate that the compound preferentially accumulates in the lung and heart shortly after administration, which is significant for diagnostic imaging purposes .

Molecular Biology

Receptor Interaction Studies

In molecular biology, this compound is utilized to study interactions between beta-adrenergic receptors and other signaling molecules. Research has shown that it can be used to explore cross-talk between different receptor types, such as insulin receptors and beta-adrenergic receptors, providing insights into metabolic regulation .

Case Study: Protein-Protein Interactions

A study employing bioluminescence resonance energy transfer (BRET) techniques demonstrated that this compound could effectively reveal interactions between beta-adrenergic receptors and insulin receptors in live cells. This highlights its role in understanding complex signaling pathways involved in metabolic diseases .

Therapeutic Potential

Investigating Antihypertensive Effects

Research into the antihypertensive properties of beta-blockers has led to studies involving this compound as a model compound. Its ability to selectively block beta-adrenergic receptors contributes to understanding how these drugs lower blood pressure and improve cardiovascular outcomes.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

Receptor Binding : The iodine atom in this compound increases van der Waals interactions with hydrophobic receptor pockets, improving binding affinity over pindolol .

Stability : Iodination enhances photostability, making this compound suitable for long-term imaging studies.

Limitations: Higher molecular weight and lipophilicity may reduce blood-brain barrier penetration compared to non-iodinated β-blockers.

Q & A

Q. What practices ensure robust data integrity in this compound research?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Store data in structured formats (e.g., .csv for kinetics, .mnova for NMR).

- Use electronic lab notebooks (ELNs) with timestamped entries and version control.

- Report negative results and failed experiments to avoid publication bias.

Reference protocols from (e.g., replication of primary literature methods) and (lab report standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.